

LY56110: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: LY56110

Cat. No.: B1675711

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CAS Number: 26766-37-0

Molecular Formula: $C_{17}H_{12}Cl_2N_2$

Chemical Name: 5-[Bis(4-chlorophenyl)methyl]pyrimidine

This technical guide provides an in-depth overview of **LY56110**, a nonsteroidal aromatase inhibitor. The information is curated for researchers, scientists, and professionals involved in drug development. While specific proprietary data for **LY56110** is not extensively available in the public domain, this guide furnishes a comprehensive summary based on the established principles of its drug class.

Core Compound Properties

The fundamental characteristics of **LY56110** are summarized below. It is important to note that while the chemical and physical properties are well-documented, specific quantitative biological data such as IC50 values are not readily available in public literature.

Property	Value	Source
CAS Number	26766-37-0	[PubChem]
Molecular Formula	C ₁₇ H ₁₂ Cl ₂ N ₂	[PubChem]
Molecular Weight	315.20 g/mol	[PubChem]
Class	Nonsteroidal Aromatase Inhibitor	[MedKoo]
Physical Description	Data not publicly available	-
Solubility	Data not publicly available	-
IC50 (Aromatase)	Data not publicly available	-

Mechanism of Action and Signaling Pathway

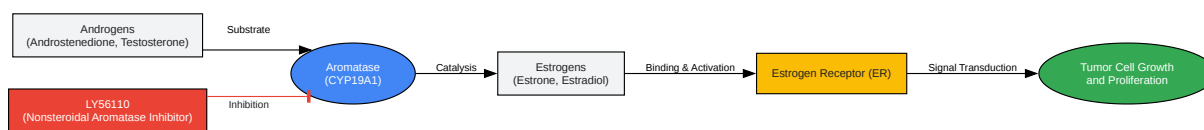
LY56110 functions as a nonsteroidal aromatase inhibitor. Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is a key enzyme in the biosynthesis of estrogens. It catalyzes the final step of converting androgens (specifically androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).

Nonsteroidal aromatase inhibitors like **LY56110** typically act as competitive inhibitors. They possess a chemical structure that allows them to bind to the active site of the aromatase enzyme. This binding is often reversible and occurs through interaction with the heme iron atom within the enzyme's active site, thereby blocking the access of the natural androgen substrates.

The inhibition of aromatase leads to a significant reduction in the systemic and local production of estrogens. This is a critical therapeutic target in estrogen receptor-positive (ER+) breast cancers, where estrogen acts as a primary driver of tumor growth and proliferation. By depleting estrogen levels, aromatase inhibitors effectively starve the cancer cells of their growth signal.

Aromatase Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of nonsteroidal aromatase inhibitors like **LY56110** in the context of steroid hormone synthesis.



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Mechanism of Aromatase Inhibition by **LY56110**.

Experimental Protocols

While specific experimental protocols for **LY56110** are not publicly detailed, a general methodology for an in vitro aromatase inhibition assay is provided below. This protocol is representative of the techniques used to evaluate the potency of nonsteroidal aromatase inhibitors.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., **LY56110**) against human aromatase enzyme activity.

2. Materials:

- Human placental microsomes (source of aromatase)
- [1 β -³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)
- NADPH (cofactor)
- Test compound (**LY56110**) dissolved in a suitable solvent (e.g., DMSO)
- Letrozole or Anastrozole (positive control)

- Phosphate buffer (pH 7.4)
- Chloroform
- Dextran-coated charcoal
- Scintillation cocktail
- Scintillation counter

3. Experimental Workflow:

Workflow for In Vitro Aromatase Inhibition Assay.

4. Procedure:

- Prepare serial dilutions of the test compound (**LY56110**) and the positive control.
- In a reaction tube, add the phosphate buffer, human placental microsomes, and the test compound dilution. Pre-incubate for a short period at 37°C.
- Initiate the enzymatic reaction by adding the [1 β -³H]-androst-4-ene-3,17-dione and NADPH.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
- Terminate the reaction by adding chloroform and vortexing.
- Centrifuge the tubes to separate the aqueous and organic phases.
- Transfer an aliquot of the aqueous phase (containing the tritiated water product) to a new tube.
- Add a suspension of dextran-coated charcoal to the aqueous phase to remove any remaining unreacted radiolabeled substrate.
- Centrifuge and transfer the supernatant to a scintillation vial.
- Add scintillation cocktail and measure the radioactivity using a scintillation counter.

5. Data Analysis:

- Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the test compound concentration.
- Determine the IC50 value using non-linear regression analysis.

Quantitative Data Presentation

Due to the absence of specific public data for **LY56110**, the following table presents illustrative data that would be generated from the aforementioned experimental protocol for a potent nonsteroidal aromatase inhibitor.

Concentration (nM)	% Inhibition (Illustrative)
0.1	15
1.0	45
10	85
100	98
1000	99
IC50 (nM)	~1.2

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for **LY56110**.

Conclusion

LY56110 is a nonsteroidal aromatase inhibitor with a well-defined chemical structure. Its mechanism of action involves the competitive inhibition of the aromatase enzyme, leading to a reduction in estrogen synthesis. This makes it a compound of interest for research in estrogen-dependent diseases, particularly breast cancer. While detailed preclinical and clinical data for **LY56110** are not widely available in the public domain, the general principles and experimental

methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this class of compounds. Further investigation into the specific in vitro and in vivo properties of **LY56110** is warranted to fully characterize its therapeutic potential.

- To cite this document: BenchChem. [LY56110: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1675711#ly56110-cas-number\]](https://www.benchchem.com/product/b1675711#ly56110-cas-number)

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